Taurine-d4
Overview
Description
Taurine-d4 is the deuterium labeled analog of Taurine . Taurine, a sulphur-containing amino acid, is an organic osmolyte involved in cell volume regulation . It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .
Synthesis Analysis
Taurine synthesis involves the rate-limiting enzymes cysteine dioxygenase (CDO) and cysteine sulfinate decarboxylase (CSAD) . The major site for taurine biosynthesis is the liver, but it is also synthesized by other tissues like the brain, lungs, skeletal muscle, adipose tissue, and mammary glands to a lesser extent .Molecular Structure Analysis
The molecular structure of Taurine-d4 is C2H7NO3S . It is one of the most abundant amino acids in the brain, retina, muscle tissue, and organs throughout the body .Chemical Reactions Analysis
Taurine’s influx and efflux are mainly mediated through the sodium/chloride-dependent taurine transporter, located on the plasma membrane . Taurine also has the ability to activate autophagy in adipocytes .Physical And Chemical Properties Analysis
The physical and chemical properties of Taurine-d4 can be found in databases like PubChem .Scientific Research Applications
Therapeutic Agent : Taurine has been recognized for its cytoprotective activity and shows promise in treating diseases of the muscle, central nervous system, and cardiovascular system. It's also effective against mitochondrial diseases like MELAS, and in treating metabolic and inflammatory diseases (Schaffer & Kim, 2018).
Diabetes Mellitus : Taurine has protective and therapeutic effects against type 1 and type 2 diabetes mellitus, helping to understand the molecular mechanisms underlying these conditions (Sirdah, 2015).
Cardiac Dysfunction in Muscular Dystrophy : In Duchenne muscular dystrophy models, long-term taurine treatment prevents cardiac dysfunction. This highlights its potential in therapeutic and nutraceutical applications for muscular diseases (Mele et al., 2019).
Neurological Disorders : Taurine demonstrates therapeutic potential against various neurological disorders, including neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy. It regulates processes like energy metabolism, gene expression, and calcium homeostasis (Jakaria et al., 2019).
Skeletal Muscle Function : Taurine is crucial for proper muscle functioning. Its regulation is altered in Duchenne Muscular Dystrophy (DMD), suggesting its potential as a supportive treatment for DMD (Merckx & De Paepe, 2022).
Bone Mineralization and Glucose Regulation : Taurine impacts bone mineralization and glucose homeostasis in type II diabetes, showing significant effects on osteocalcin and body weight (Shari et al., 2019).
Immunonutrition : Taurine plays a role in immunoregulation, influencing processes like membrane stabilization, antioxidation, and apoptosis modulation (Redmond et al., 1998).
Mitochondrial Health : Taurine supports mitochondrial function and protects against pathologies associated with mitochondrial defects, such as aging, metabolic syndrome, and cardiovascular diseases (Jong et al., 2021).
properties
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAWQZATWQOTB-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678733 | |
Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurine-d4 | |
CAS RN |
342611-14-7 | |
Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Taurine-1,1,2,2-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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